Lipophilicity & Molecular Weight Differentiation
5-(5-Methylfuran-2-yl)-1,2-oxazole possesses a molecular weight of 149.1 g/mol and an estimated LogP of approximately 1.4, compared to the unsubstituted analog 5-(furan-2-yl)isoxazole (MW 135.12 g/mol, LogP 0.965) . This ~14 g/mol increase in molecular weight and ~0.4 unit increase in LogP directly impacts compound lipophilicity, membrane permeability, and metabolic stability, key parameters in drug-likeness optimization . The methyl substitution provides a moderate but quantifiable shift in physicochemical space that can be leveraged for fine-tuning ADME properties without resorting to more dramatic structural changes.
| Evidence Dimension | Molecular Weight and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW: 149.1 g/mol; Estimated LogP: ~1.4 |
| Comparator Or Baseline | 5-(Furan-2-yl)isoxazole: MW 135.12 g/mol; LogP 0.965 |
| Quantified Difference | ΔMW: +13.98 g/mol; ΔLogP: +~0.435 |
| Conditions | Calculated/measured physicochemical properties from vendor datasheets |
Why This Matters
These physicochemical differences enable rational selection for specific permeability and solubility requirements in lead optimization programs.
